1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride

CAS No.: 1315367-02-2

Cat. No.: VC3058295

Molecular Formula: C13H21ClN2O4S

Molecular Weight: 336.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315367-02-2 |

|---|---|

| Molecular Formula | C13H21ClN2O4S |

| Molecular Weight | 336.84 g/mol |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O4S.ClH/c1-18-12-4-3-11(9-13(12)19-2)20(16,17)15-7-5-10(14)6-8-15;/h3-4,9-10H,5-8,14H2,1-2H3;1H |

| Standard InChI Key | XSBWUTCBIZINBU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N)OC.Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N)OC.Cl |

Introduction

Chemical Structure and Properties

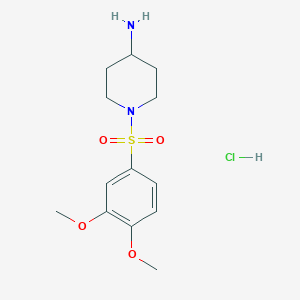

1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride is characterized by a piperidine ring core with two key functional groups: a 3,4-dimethoxybenzenesulfonyl group and an amine functionality. The compound has been registered with CAS number 1315367-02-2 and possesses distinctive chemical properties that contribute to its potential pharmacological significance . The molecular formula of this compound is C13H21ClN2O4S, with a calculated molecular weight of 336.84 g/mol . The presence of the hydrochloride salt form affects its solubility profile and stability, making it more suitable for certain pharmaceutical applications.

Physical and Chemical Characteristics

The compound contains several key structural elements that define its chemical behavior. The 3,4-dimethoxy substitution pattern on the benzene ring provides electron-donating properties, while the sulfonamide linkage creates a relatively acidic proton. The piperidine ring introduces basic character, and the primary amine at the 4-position offers a site for potential hydrogen bonding and further derivatization.

Structural Identifiers and Properties

The table below summarizes the key chemical properties and structural identifiers of 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride:

| Property | Value |

|---|---|

| Chemical Name | 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride |

| CAS Number | 1315367-02-2 |

| Molecular Formula | C13H21ClN2O4S |

| Molecular Weight | 336.84 g/mol |

| Parent Compound | 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine |

| Related CID | 28804129 (Parent compound) |

| Functional Groups | Dimethoxy, sulfonamide, piperidine, primary amine |

This compound's structure incorporates several pharmacophoric elements commonly found in biologically active molecules, suggesting potential for interaction with various biological targets . The combination of aromatic, sulfonamide, and amine functionalities creates a unique electronic and steric profile that may contribute to specific receptor interactions.

Current Research and Future Directions

Research on 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride and related sulfonamide derivatives continues to evolve, with several promising avenues of investigation.

Recent Research Advances

Recent studies have focused on exploring the pharmacological potential of sulfonamide derivatives, particularly in relation to their interaction with specific receptor subtypes. The compound's recent appearance in chemical databases (with modification dates in 2025) suggests ongoing scientific interest and potential new findings related to its properties or applications.

Structure Optimization Strategies

Research on similar compounds has explored structural modifications to enhance biological activity and selectivity. For instance, studies have investigated the impact of different substituents on the aromatic ring and variations in the alicyclic amine portion . These approaches could potentially be applied to 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride to develop derivatives with enhanced pharmacological profiles.

Emerging Applications

The ongoing research into sulfonamide derivatives suggests several potential future applications for this compound:

-

Development of more selective receptor ligands

-

Exploration of novel therapeutic applications beyond currently investigated areas

-

Utilization as a chemical probe for studying biological systems

-

Application in drug discovery as a scaffold for generating compound libraries

As research techniques advance, particularly in areas such as computational chemistry and high-throughput screening, the full potential of this compound may be further elucidated.

Comparative Analysis with Related Compounds

Understanding 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride in the context of related compounds provides valuable insights into its potential properties and applications.

Structural Analogues

Several structurally related compounds appear in the scientific literature, including:

-

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid (CID 754890) - A carboxylic acid derivative instead of the amine functionality

-

1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (CID 22748874) - Contains a benzyl group instead of a benzenesulfonyl group

-

1-(3-Methoxypropyl)piperidin-4-amine (CAS 179474-79-4) - Features a simpler alkoxy substituent pattern

These analogues provide a framework for understanding potential structure-activity relationships and may offer insights into the medicinal chemistry of this compound class.

Pharmacophore Comparison

The key pharmacophoric elements in 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride can be compared with those in related bioactive compounds. For instance, the dimethoxy substitution pattern is a common feature in many pharmacologically active compounds, often contributing to specific receptor interactions . Similarly, the sulfonamide linkage is found in numerous drug classes, including diuretics, antibiotics, and enzyme inhibitors.

Functional Group Modifications

Research on related compounds has investigated the impact of various functional group modifications. For example, studies on arylsulfonamide derivatives have explored the effects of different substituents on the aromatic ring, variations in the linking groups, and modifications to the alicyclic amine portion . These studies provide valuable guidance for potential optimization of 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume